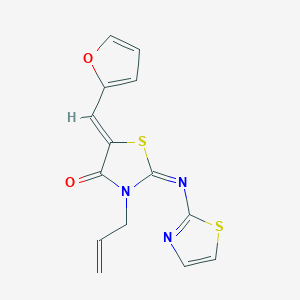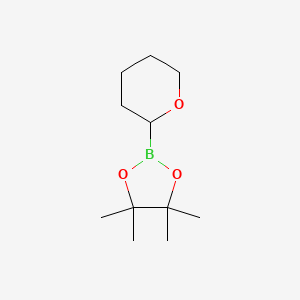
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane, also known as TMB or TDB, is a boron-containing compound . It is used for pharmaceutical testing due to its high-quality reference standards .
Molecular Structure Analysis
The molecular formula of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is C14H23BN2O3 . Its average mass is 278.155 Da and its monoisotopic mass is 278.180176 Da .科学的研究の応用
Synthesis and Molecular Structure
4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane has been prepared and characterized, with its molecular structure determined through single-crystal X-ray diffraction. This compound shows no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, highlighting its stability and structural integrity (Coombs et al., 2006).
Synthesis and Characterization
The compound has been a subject of study for its synthesis and characterization, including confirmation of its structure through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to corroborate the findings from the structural studies (Liao et al., 2022).
Development as a Building Block
It has been developed as a new building block for the synthesis of biologically active derivatives, demonstrating its high synthetic potential. This includes its use in the development of new syntheses for compounds like disila-bexarotene, indicating its applicability in drug synthesis (Büttner et al., 2007).
Synthesis of Modified Derivatives
The compound's modified derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, have been synthesized. Their inhibitory activity against serine proteases has been measured, indicating potential therapeutic applications (Spencer et al., 2002).
Vibrational Properties Studies
Studies have been conducted on its vibrational properties, providing insights into the molecular structure, electrostatic potential, and frontier molecular orbitals of the compound. These studies are essential for understanding the physicochemical properties of the compound and its potential applications (Wu et al., 2021).
Application in Organic Synthesis
The compound has been used in the synthesis of various arenes, demonstrating its utility in organic synthesis processes. This includes its use in palladium-catalyzed borylation of arylbromides, indicating its versatility as a reagent (Takagi & Yamakawa, 2013).
Preparation via Continuous Flow
A scalable process for the preparation of a derivative of this compound has been described. This includes addressing issues such as borolane “ate” equilibration and protonolysis, showcasing its industrial applicability (Fandrick et al., 2012).
Electrochemical Properties and Reactions
Electrochemical analyses of its sulfur-containing derivatives have been conducted, revealing its lower oxidation potential compared to organoborane. Anodic substitution reactions yielding selectively substituted products highlight its electrochemical significance (Tanigawa et al., 2016).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOWUKBXDGONMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253215-65-4 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


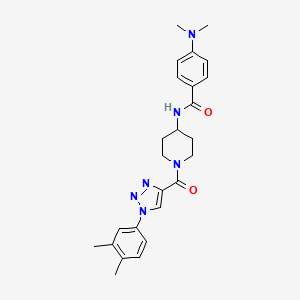
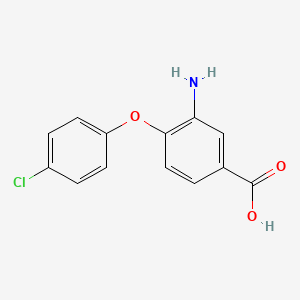
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)

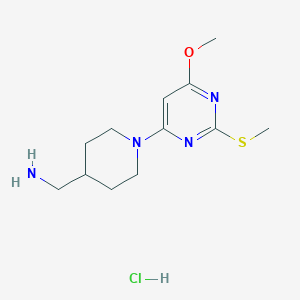
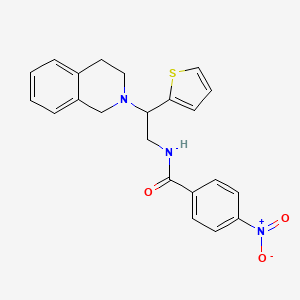
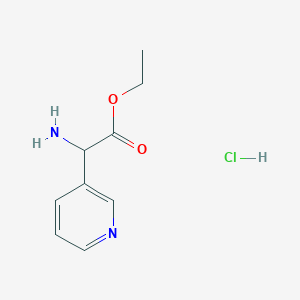

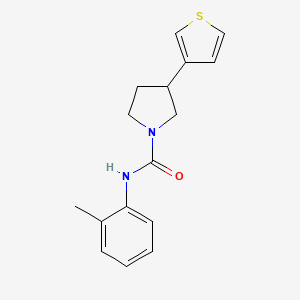
![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)
